Heptyl (9-Methyldecyl) Phthalate
Description
Chemical Identity and Nomenclature
This compound exhibits a complex nomenclature system that reflects its sophisticated molecular structure and branched alkyl chain composition. The compound is systematically identified as 1,2-Benzenedicarboxylic Acid Heptyl (9-Methyldecyl) Ester, which precisely describes its chemical composition and structural arrangement. This nomenclature follows the International Union of Pure and Applied Chemistry conventions for phthalate ester designation, where the alkyl groups attached to the benzene dicarboxylic acid core are specifically identified. The molecular formula C₂₆H₄₂O₄ indicates a substantial molecular structure consisting of twenty-six carbon atoms, forty-two hydrogen atoms, and four oxygen atoms, resulting in a molecular weight of 418.609 grams per mole.
The compound's identity is further characterized by its unique branched alkyl structure, where one alkyl chain consists of seven carbon atoms (heptyl) and the other contains a methylated decyl group with the methyl branch positioned at the ninth carbon atom. This specific branching pattern contributes significantly to the compound's physicochemical properties and distinguishes it from other phthalate esters with similar molecular weights. The nomenclature system also extends to deuterated analogues, such as Heptyl (9-Methyldecyl) Phthalat-d4, which incorporates four deuterium atoms for enhanced analytical applications and isotope labeling studies.
The precise chemical identification becomes particularly important in analytical chemistry applications, where the compound serves as a reference standard for various analytical techniques. The systematic naming convention facilitates accurate identification and differentiation from other phthalate compounds that may exhibit similar chromatographic or spectroscopic properties. This nomenclature precision is essential for regulatory compliance and environmental monitoring applications, where specific phthalate identification is crucial for accurate assessment and quantification.
Structural Classification within Phthalate Esters Family
This compound belongs to the comprehensive family of phthalic acid esters, which are characterized as dialkyl or alkyl aryl esters of 1,2-benzenedicarboxylic acid. The structural classification of this compound places it within the medium-chain phthalate category, distinguished by its substantial molecular weight and complex branched alkyl substituents. The fundamental structure consists of a rigid planar aromatic benzene ring core with two flexible nonlinear fatty side chains, conforming to the general structural pattern observed across the phthalate ester family.
The compound's structural characteristics align with the broader phthalate family properties, where the two side-chain groups contribute significantly to the overall molecular behavior and physicochemical properties. In the case of this compound, the asymmetric nature of the two alkyl chains creates a unique structural profile within the phthalate family. The heptyl chain provides a straight-chain alkyl component, while the 9-methyldecyl chain introduces branching complexity that influences the compound's physical and chemical behavior.
Within the broader classification system, phthalate esters are categorized based on their alkyl chain length and branching patterns, with approximately thirty different types of side chains documented across the family. This compound represents a specific structural variant that combines medium-chain length with branched architecture, positioning it among the more structurally complex members of the phthalate family. This structural complexity contributes to its specific applications and analytical significance within environmental and chemical research contexts.
| Structural Component | Characteristics | Contribution to Properties |
|---|---|---|
| Benzene Ring Core | Rigid planar aromatic structure | Provides structural stability and chemical reactivity |
| Heptyl Chain | Seven-carbon straight alkyl chain | Contributes to molecular weight and lipophilicity |
| 9-Methyldecyl Chain | Branched eleven-carbon alkyl chain | Influences physical properties and molecular interactions |
| Ester Linkages | Two ester functional groups | Determines chemical reactivity and hydrolysis susceptibility |
Historical Development and Research Context
The historical development of phthalate ester chemistry traces back to the early twentieth century, with the introduction of phthalate esters in the 1920s representing a significant advancement in plasticizer technology. This historical context provides the foundation for understanding the development of complex phthalate compounds such as this compound. The evolution of phthalate chemistry was driven by the need to overcome the excessive volatility and undesirable odor characteristics of earlier plasticizers such as camphor, which had been the plasticizer of choice for cellulose nitrate since 1870.
The commercial availability of polyvinyl chloride in 1931 and the synthesis of di-2-ethylhexyl phthalate in 1933 marked a pivotal moment in phthalate development, shifting emphasis toward flexible polyvinyl chloride applications and establishing the foundation for modern phthalate chemistry. This historical progression created the technological and industrial context within which more complex phthalate compounds, including branched and medium-chain variants like this compound, would later be developed.
The research context for this compound has evolved significantly in recent decades, reflecting growing awareness of environmental contamination and the need for sophisticated analytical methods. Contemporary research has focused on developing enhanced analytical techniques for phthalate detection and quantification, leading to the creation of deuterated analogues such as Heptyl (9-Methyldecyl) Phthalat-d4 for improved analytical precision. These developments reflect the compound's importance in toxicological studies and risk assessment investigations, particularly in food contamination research involving migration from food-contact materials.
The significance of this compound in environmental and analytical chemistry stems from its role as both an environmental contaminant and an analytical reference standard. Phthalate esters have been detected ubiquitously in environmental matrices, including air, water, sediment, and soil, with certain medium-chain phthalates found even in remote locations. This widespread environmental presence has elevated the importance of compounds like this compound in environmental monitoring and assessment programs.
Gas chromatography-mass spectrometry has emerged as a commonly used technique for phthalate analysis due to its simplicity, speed, and cost-effectiveness, while also providing essential mass spectral information for compound identification. The analytical significance of this compound is enhanced by the availability of deuterated analogues, which serve as internal standards for improved analytical precision and accuracy in complex environmental matrices. These analytical applications extend to toxicological studies and risk assessment investigations, particularly in research examining food contamination through migration from food-contact materials.
The environmental chemistry significance of this compound is further emphasized by its classification within the medium-chain phthalate group, which exhibits specific environmental fate and transport characteristics. Medium-chain phthalates are expected to be released primarily to water through wastewater effluents from industrial sources and through diffuse releases from consumer products. The hydrophobic nature of these compounds, combined with their capability for adsorption to soil particulates and limited volatilization potential, creates specific environmental distribution patterns that require specialized analytical approaches.
| Environmental Matrix | Detection Significance | Analytical Applications |
|---|---|---|
| Water Systems | Wastewater effluent monitoring | Reference standard for quantification |
| Sediment | Partitioning and accumulation studies | Internal standard for matrix-matched calibration |
| Soil | Adsorption and persistence research | Quality control in environmental analysis |
| Food Contact Materials | Migration assessment studies | Analytical standard for food safety evaluation |
The compound's analytical chemistry significance extends beyond environmental applications to include its role in fundamental phthalate research and method development. The structural complexity of this compound makes it valuable for evaluating analytical method performance and separation efficiency in complex phthalate mixtures. This analytical utility contributes to the ongoing development of improved detection and quantification methods for phthalate environmental monitoring and assessment programs.
Properties
Molecular Formula |
C₂₆H₄₂O₄ |
|---|---|
Molecular Weight |
418.61 |
Synonyms |
1,2-Benzenedicarboxylic Acid Heptyl (9-Methyldecyl) Ester |
Origin of Product |
United States |
Comparison with Similar Compounds
Mutagenicity and Cellular Effects
In contrast, DEHP and its metabolites (e.g., MEHP) are linked to developmental toxicity, endocrine disruption, and liver effects in rodents .
Developmental and Reproductive Toxicity
Confounding Factors in Toxicity Studies
Phthalates like DEHP and DHNUP often co-occur in environmental samples, leading to confounding effects in epidemiological studies. Adjusting for correlated exposures is critical to isolate individual compound impacts .
Regulatory and Industrial Status
- DEHP : Restricted under REACH (EU) and classified as a Substance of Very High Concern (SVHC) due to reproductive toxicity .
- DHNUP : Listed in regulatory guidelines but lacks hazard classification in some datasets .
- This compound : Primarily used in research settings; absent from major regulatory lists, reflecting data gaps .
Preparation Methods
Esterification Reaction Mechanism
The synthesis begins with phthalic anhydride reacting with heptyl (9-methyldecyl) alcohol in a 1:2 molar ratio. The reaction proceeds via nucleophilic acyl substitution, where the alcohol’s hydroxyl group attacks the electrophilic carbonyl carbon of the anhydride. Sulfuric acid (0.5–1.0 wt%) or p-toluenesulfonic acid (1.5 wt%) catalyzes the reaction by protonating the carbonyl oxygen, enhancing electrophilicity.
Reaction Equation:
Water removal via azeotropic distillation (using toluene or xylene) shifts equilibrium toward ester formation.
Optimized Reaction Conditions
Key parameters influencing yield and purity include:
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 120–140°C | Maximizes kinetics without side reactions |
| Catalyst Concentration | 0.5–1.5 wt% | Higher concentrations reduce reaction time |
| Reaction Time | 4–6 hours | >90% conversion achieved |
| Solvent | Toluene (azeotropic) | Facilitates water removal |
Data derived from analogous phthalate syntheses indicate that branched alcohols require 10–15% longer reaction times than linear analogs due to steric hindrance.
Purification and Isolation
Post-reaction purification involves:
-
Neutralization : Washing with aqueous sodium bicarbonate to remove residual acid.
-
Solvent Removal : Rotary evaporation under reduced pressure (20–30 mmHg).
-
Vacuum Distillation : Isolate the product at 180–200°C (0.1 mmHg), collecting the fraction with n<sub>D</sub><sup>20</sup> = 1.485–1.490.
-
Column Chromatography : Silica gel (60–120 mesh) with hexane:ethyl acetate (9:1) removes unreacted alcohol and dimers.
Analytical Characterization
Spectroscopic Methods
Physicochemical Properties
| Property | Value | Method |
|---|---|---|
| Log K<sub>OW</sub> | 8.2 ± 0.3 | SMD computational |
| Density (20°C) | 0.978 g/mL | Pycnometer |
| Viscosity (25°C) | 85–95 cP | Brookfield viscometer |
Computational Modeling of Partition Coefficients
Density functional theory (BP86) and COSMO-RS simulations predict log K<sub>OW</sub> values within 0.5 log units of experimental data for branched phthalates. The 9-methyldecyl chain’s branching reduces water solubility by 15% compared to linear analogs, as modeled by solvation free energies (ΔG<sub>solv</sub> = −45.2 kcal/mol in water vs. −22.4 kcal/mol in octanol).
Industrial-Scale Production Considerations
Q & A
Basic Research Questions
Q. How can Heptyl (9-Methyldecyl) Phthalate be identified and quantified in environmental or biological samples?
- Methodological Answer : Utilize analytical techniques such as liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS) to separate and quantify the compound. For structural confirmation, nuclear magnetic resonance (NMR) can resolve its branched alkyl chains. Ensure calibration with certified reference standards and validate detection limits using spike-and-recovery experiments in relevant matrices (e.g., urine, soil) .
Q. What are the primary physical and chemical properties of this compound that influence its environmental persistence?
- Methodological Answer : Key properties include its log Kow (octanol-water partition coefficient) , which predicts bioaccumulation potential, and vapor pressure , which informs volatility. Experimental determination via shake-flask methods for log Kow and thermogravimetric analysis (TGA) for vapor pressure is recommended. These parameters are critical for modeling environmental fate and transport .
Advanced Research Questions
Q. How should experimental designs be structured to assess the developmental toxicity of this compound in mammalian models?
- Methodological Answer : Adopt dose-response studies in rodent models (e.g., Sprague-Dawley rats) with gestational exposure windows. Track endpoints such as fetal malformations , organ weights, and hormonal disruptions. Include pharmacokinetic (PK) analyses to correlate administered doses with internal metabolite levels (e.g., monoesters). Use negative controls and benchmark against structurally similar phthalates (e.g., di-n-heptyl phthalate) to isolate compound-specific effects .
Q. What mechanisms underlie the mutagenic potential of this compound?
- Methodological Answer : Investigate oxidative stress pathways via assays for reactive oxygen species (ROS) generation (e.g., DCFH-DA fluorescence) and DNA damage (e.g., comet assay). Use isotopically labeled analogs (e.g., deuterated Phthalate-d4) to trace metabolic activation and adduct formation with proteins/nucleic acids. Pair with transcriptomic profiling (RNA-seq) to identify dysregulated genes in exposed cell lines .
Q. How can data heterogeneity in epidemiological studies on phthalate toxicity be resolved?
- Methodological Answer : Apply systematic review frameworks (e.g., PECO criteria) to standardize study inclusion/exclusion. Conduct meta-analyses using random-effects models to account for variability in exposure metrics (e.g., urinary vs. serum levels). Stratify by confounders like age, sex, and co-exposure to other endocrine disruptors. Contact study authors for raw data to harmonize statistical approaches .
Q. What methodologies are recommended for assessing the cumulative risk of this compound alongside other phthalates?
- Methodological Answer : Develop physiologically based toxicokinetic (PBTK) models to simulate combined exposure scenarios. Use relative potency factors (RPFs) derived from in vitro assays (e.g., receptor binding affinity for PPARγ or ERα). Validate models with biomonitoring data from cohort studies, prioritizing high-risk populations (e.g., pregnant women, children) .
Q. How can regulatory compliance for this compound in research materials be ensured?
- Methodological Answer : Screen suppliers for compliance with EU REACH or US EPA guidelines. Require third-party testing certificates for phthalate content, especially in polymers, coatings, and laboratory reagents. Implement risk-based testing protocols for incoming materials, focusing on high-risk components like plasticizers .
Data Contradiction and Gap Analysis
Q. How should conflicting results between in vitro and in vivo toxicity studies be addressed?
- Methodological Answer : Reconcile discrepancies by evaluating metabolic activation differences (e.g., hepatic vs. cellular metabolism). Use primary human hepatocytes or S9 fractions to simulate in vivo biotransformation in vitro. Compare metabolite profiles (e.g., via LC-HRMS) across models to identify bioactive species. Adjust in vitro dosing to reflect physiologically relevant concentrations .
Q. What key data gaps limit the understanding of this compound’s endocrine-disrupting effects?
- Methodological Answer : Prioritize studies on non-monotonic dose responses and low-dose effects, particularly during critical developmental windows. Characterize interactions with nuclear receptors (e.g., AR, ER) using reporter gene assays. Address gaps in transgenerational epigenetic effects via multi-generational rodent studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
